![molecular formula C11H22N2O2 B3043685 N-Tert-butyl-2-(piperidin-3-yloxy)acetamide CAS No. 902836-73-1](/img/structure/B3043685.png)
N-Tert-butyl-2-(piperidin-3-yloxy)acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-Tert-butyl-2-(piperidin-3-yloxy)acetamide can be achieved through a series of reactions. Initially, 3-oxy piperidine reacts with bromoacetic ester to form N-(3-oxy piperidine) acetic ester . Subsequently, an amide coupling reaction occurs between N-(3-oxy piperidine) acetic ester and bromo tert-butyl ester in the presence of an excess of tert-butanol and a small amount of azobisisobutyronitrile (AIBN) as a catalyst . This results in the formation of N-Tert-butyl-2-(piperidin-3-yloxy)acetamide .Scientific Research Applications
Alzheimer's Disease Research
One study discusses the evaluation of benzoxazole derivatives, which include structural features similar to N-Tert-butyl-2-(piperidin-3-yloxy)acetamide, for their inhibitory activity against enzymes such as Acetylcholinesterase and Butyrylcholinesterase. These enzymes are significant in Alzheimer’s disease research, aiming to reduce adverse effects associated with the condition. The study found certain derivatives to exhibit inhibitory activity, highlighting their potential in Alzheimer's disease treatment strategies (Celik et al., 2020).
Antitumor Activity
Another research focus is the antitumor activity of compounds structurally related to N-Tert-butyl-2-(piperidin-3-yloxy)acetamide. In a study, novel derivatives were synthesized and evaluated for their antiproliferative activity against human cervical and lung cancer cell lines. The study identified compounds with potent inhibitory activity, offering a basis for further development of antitumor agents (Wu et al., 2017).
Rheumatoid Arthritis and Psoriasis Treatment
The synthesis of a p38 MAP kinase inhibitor, relevant for rheumatoid arthritis and psoriasis treatment, involved a compound with a similar structure to N-Tert-butyl-2-(piperidin-3-yloxy)acetamide. This research illustrates the compound’s potential role in developing treatments for inflammatory diseases (Chung et al., 2006).
Antiprion Activity
Research into benzamide derivatives, including those with structural similarities to N-Tert-butyl-2-(piperidin-3-yloxy)acetamide, has shown potential in developing antiprion agents. These compounds were evaluated for their ability to inhibit PrP(Sc) accumulation, a key factor in prion diseases, indicating their potential as therapeutic agents against such conditions (Fiorino et al., 2012).
Safety and Hazards
When handling N-Tert-butyl-2-(piperidin-3-yloxy)acetamide, it is advised to avoid contact with skin, eyes, and respiratory tract . Appropriate protective equipment such as laboratory gloves, safety glasses, and a protective mask should be worn during operation . It should be used in a well-ventilated area and inhalation of dust or gas should be avoided .
Mechanism of Action
Target of Action
N-Tert-butyl-2-(piperidin-3-yloxy)acetamide primarily targets the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
The compound interacts with its target protein, CYP51, through a process known as molecular docking . This interaction leads to changes in the protein’s activity, which can affect the biosynthesis of sterols.
Biochemical Pathways
The interaction of N-Tert-butyl-2-(piperidin-3-yloxy)acetamide with CYP51 affects the sterol biosynthesis pathway . The downstream effects of this interaction can lead to changes in the composition and properties of cell membranes.
properties
IUPAC Name |
N-tert-butyl-2-piperidin-3-yloxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)13-10(14)8-15-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZARILSPOXHFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tert-butyl-2-(piperidin-3-yloxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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